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Iloperidone-d3 (hydrochloride)

Cat. No.: B12372315
M. Wt: 466.0 g/mol
InChI Key: FGACDTCLJARDGD-MUTAZJQDSA-N
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Description

Significance of Deuterated Analogs in Modern Pharmaceutical Research

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become indispensable in pharmaceutical research. This isotopic substitution, while seemingly minor, imparts significant advantages that researchers can leverage. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for deuterated drugs. informaticsjournals.co.insplendidlab.com This "deuterium effect" can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency. informaticsjournals.co.insplendidlab.com

Beyond creating potentially improved therapeutics, deuteration is a cornerstone of bioanalytical chemistry. researchgate.net The use of stable isotopically labeled compounds, particularly deuterated ones, is considered the gold standard for internal standards in quantitative mass spectrometry-based assays. scispace.comaptochem.com These deuterated standards are chemically almost identical to the analyte of interest but have a different mass, allowing for their distinct detection by a mass spectrometer. clearsynth.com This property is fundamental to achieving the high levels of precision and accuracy required in modern bioanalysis. clearsynth.comtexilajournal.com

Key Advantages of Deuterated Compounds in Research:

Improved Pharmacokinetics: Slower metabolism can lead to enhanced drug exposure and a more favorable side-effect profile. researchgate.net

Enhanced Analytical Accuracy: Serve as ideal internal standards in quantitative assays. aptochem.comclearsynth.com

Method Validation: Crucial for ensuring the robustness and reliability of analytical methods. clearsynth.com

Metabolic Pathway Studies: Can be used to trace the metabolic fate of a drug within an organism.

Role of Iloperidone-d3 (hydrochloride) as an Internal Standard in Quantitative Bioanalysis

The primary application of Iloperidone-d3 (hydrochloride) in academic and pharmaceutical research is as an internal standard for the quantification of iloperidone (B1671726) in biological matrices such as plasma or blood. bertin-bioreagent.com In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability that can occur during sample preparation, injection, and ionization. scispace.comaptochem.com

An ideal internal standard should behave as identically as possible to the analyte during the entire analytical process. aptochem.com Because Iloperidone-d3 (hydrochloride) has the same core chemical structure as iloperidone, it co-elutes with iloperidone during chromatographic separation and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer. aptochem.com However, due to the presence of deuterium atoms, it has a higher mass-to-charge ratio, allowing the mass spectrometer to distinguish it from the non-deuterated iloperidone. clearsynth.com

By adding a known amount of Iloperidone-d3 (hydrochloride) to a sample, researchers can calculate the concentration of iloperidone by comparing the ratio of the analytical signal of iloperidone to that of its deuterated internal standard. clearsynth.com This ratiometric measurement corrects for potential sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification. texilajournal.com

Table 1: Properties of Iloperidone and its Deuterated Analog

PropertyIloperidoneIloperidone-d3 (hydrochloride)
Primary Use Atypical antipsychotic for schizophrenia and bipolar I disorder. psychopharmacologyinstitute.comwikipedia.orgInternal standard for the quantification of iloperidone. bertin-bioreagent.com
Key Feature Pharmacological activity at dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgnih.govContains deuterium atoms, resulting in a higher molecular weight.
Application in Research Studied for its efficacy and safety in treating psychiatric disorders. mdedge.comnih.govUsed to ensure accuracy and precision in bioanalytical methods. bertin-bioreagent.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClFN2O4 B12372315 Iloperidone-d3 (hydrochloride)

Properties

Molecular Formula

C24H28ClFN2O4

Molecular Weight

466.0 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H/i2D3;

InChI Key

FGACDTCLJARDGD-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F.Cl

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl

Origin of Product

United States

Advanced Bioanalytical Methodologies Utilizing Iloperidone D3 Hydrochloride

Development and Validation of Mass Spectrometry-Based Assays

Mass spectrometry-based assays are the cornerstone for the sensitive and specific quantification of iloperidone (B1671726), with Iloperidone-d3 playing a pivotal role as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the most prevalent technique for the analysis of iloperidone in biological matrices due to its high sensitivity and selectivity. uantwerpen.beresearchgate.net The use of Iloperidone-d3 as an internal standard helps to correct for variations in sample preparation and instrument response. uantwerpen.bethermofisher.com

Effective chromatographic separation is crucial for resolving iloperidone and its metabolites from endogenous matrix components. Reversed-phase liquid chromatography is the most common approach. scirp.orgnih.gov

Several studies have optimized chromatographic conditions for the analysis of iloperidone. For instance, a method using a Hypersil BDS C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) at a flow rate of 1.0 mL/min achieved good separation. scirp.org Another study utilized a Waters Acquity UPLC® HSS C18 column (2.1 mm × 100 mm, 1.8 µm) with a gradient elution, reducing the runtime significantly. scirp.org

A high-resolution accurate mass LC-MS assay employed a Thermo Scientific™ Acclaim™ RSLC C18 column (2.1 x 50mm, 2.2 µm) with a gradient elution of water with 10mM ammonium (B1175870) formate (B1220265) and acetonitrile with 0.1% formic acid. thermofisher.com This method successfully separated iloperidone, its hydroxy metabolite, and the Iloperidone-d3 internal standard. thermofisher.com

Table 1: Examples of Chromatographic Separation Parameters for Iloperidone Analysis

Parameter Method 1 Method 2 Method 3
Column Hypersil BDS C18 (250 × 4.6 mm, 5 µm) scirp.org Waters Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µm) scirp.org Thermo Scientific™ Acclaim™ RSLC C18 (2.1 x 50mm, 2.2 µm) thermofisher.com
Mobile Phase Phosphate buffer and acetonitrile scirp.org Gradient of phosphate buffer and acetonitrile scirp.org Water + 10mM Ammonium Formate (A) and Acetonitrile + 0.1% Formic Acid (B) thermofisher.com
Flow Rate 1.0 mL/min scirp.org 0.5 mL/min scirp.org 500 µL/min thermofisher.com
Column Temperature 35°C scirp.org 35°C scirp.org Not specified
Detection Wavelength 225 nm scirp.org 225 nm scirp.org Not applicable (MS detection)
Run Time 45 min scirp.org 10 min scirp.org 3 min thermofisher.com

Positive ion mode with multiple reaction monitoring (MRM) is a commonly used detection method for quantifying iloperidone and Iloperidone-d3. researchgate.net This technique offers high specificity by monitoring a specific precursor ion and its corresponding product ion. For iloperidone, a common transition is m/z 427.0 → 190.1. researchgate.net

High-resolution mass spectrometry (HRMS) operating in full scan or selected ion monitoring (SIM) mode also provides excellent sensitivity and specificity. thermofisher.com In one study, a full scan mass range of 200 m/z to 800 m/z was used, while a SIM experiment narrowly isolated each component to reduce matrix interference. thermofisher.com The m/z difference between iloperidone, its hydroxy metabolite, and Iloperidone-d3 is within 6 amu, allowing for their simultaneous detection within a single 10 amu quadrupole isolation window. thermofisher.com

Table 2: Mass Spectrometric Parameters for Iloperidone and Iloperidone-d3

Parameter Value/Setting
Ionization Mode Positive Ion Electrospray (ESI+) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net, Full Scan, Selected Ion Monitoring (SIM) thermofisher.com
Precursor Ion (Iloperidone) 427.0 m/z researchgate.net
Product Ion (Iloperidone) 190.1 m/z researchgate.net
Precursor Ion (Iloperidone-d3) Specific to the deuterated standard
Product Ion (Iloperidone-d3) Specific to the deuterated standard
Full Scan Mass Range 200 - 800 m/z thermofisher.com
SIM Isolation Window 10 amu thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common, GC-MS can also be utilized for the quantification of iloperidone, with Iloperidone-d3 serving as an appropriate internal standard. caymanchem.combertin-bioreagent.com Information on specific GC-MS methodologies for Iloperidone-d3 is less prevalent in the literature compared to LC-MS/MS methods.

Sample Preparation and Extraction Techniques for Biological Matrices

The effective extraction of iloperidone and Iloperidone-d3 from complex biological matrices like plasma is crucial for accurate analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used technique for sample cleanup in bioanalysis. nih.goveuropeanpharmaceuticalreview.com It involves adding an organic solvent, typically acetonitrile or methanol, to a plasma sample to precipitate proteins. nih.govrestek.com

In a study involving the analysis of iloperidone in rat plasma, protein precipitation was performed using acetonitrile at a 3:1 ratio to the plasma. thermofisher.com The mixture was then centrifuged to separate the precipitated proteins, and the resulting supernatant was analyzed. thermofisher.com This method is favored for its simplicity and speed. europeanpharmaceuticalreview.com However, the high organic content of the supernatant can sometimes negatively affect chromatographic peak shape, potentially requiring a dilution or evaporation and reconstitution step. restek.com

Table 3: Compounds Mentioned

Compound Name
Acetonitrile
Iloperidone
Iloperidone-d3
Iloperidone-d3 (hydrochloride)
Methanol
Olanzapine

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate analytes from complex biological matrices based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov In the context of quantifying iloperidone, Iloperidone-d3 (hydrochloride) is introduced into the biological sample (e.g., plasma) as an internal standard (IS) prior to extraction. The primary goal of LLE is to efficiently transfer the analyte and the IS from the aqueous biological matrix to the organic phase, leaving behind endogenous interferences such as proteins, salts, and phospholipids. nih.gov

The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of organic solvent. nih.gov For basic compounds like iloperidone, the pH of the sample is adjusted to a level above its pKa to ensure it exists in a non-ionized form, which enhances its partitioning into the organic solvent. nih.gov A supported liquid extraction (SLE) method, a modern variation of LLE, has been successfully employed for the extraction of iloperidone from rat plasma. dntb.gov.ua In this procedure, the plasma sample containing Iloperidone-d3 (hydrochloride) is loaded onto a diatomaceous earth support, and the analytes are eluted with an appropriate organic solvent, such as dichloromethane. dntb.gov.ua Other solvents like tert-butyl methyl ether (MTBE) have also been used in LLE protocols for similar compounds. nih.gov This process effectively separates the drug from water-soluble matrix components, providing a cleaner extract for subsequent analysis by chromatographic methods.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and efficient technique for sample purification and concentration, widely regarded as a superior alternative to LLE for many bioanalytical applications. sigmaaldrich.com The technique operates on the principle of partitioning an analyte between a liquid sample and a solid stationary phase (sorbent). sigmaaldrich.com For the analysis of iloperidone in human plasma, SPE is a documented method where Iloperidone-d3 (hydrochloride) is used as the internal standard. nih.gov

The SPE process involves several key steps:

Conditioning: The sorbent within the SPE cartridge is activated with a solvent like methanol, followed by an equilibration step with water or a buffer to prepare it for sample loading. nih.gov

Sample Loading: The pre-treated plasma sample, containing the analyte and Iloperidone-d3 (hydrochloride) IS, is passed through the cartridge. The analytes bind to the sorbent through specific interactions.

Washing: The cartridge is washed with a solvent designed to remove weakly bound interferences while retaining the analytes of interest. nih.gov

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte and IS from the cartridge. nih.gov

A validated LC-MS/MS method for the simultaneous determination of iloperidone and its metabolites utilized SPE to extract the analytes and their corresponding deuterated internal standards from just 100 µL of human plasma. nih.gov This method demonstrated high extraction recovery of over 84%, showcasing the efficiency of SPE in producing a clean sample suitable for sensitive detection. nih.gov

Application of Dried Blood Spot (DBS) Sampling in Bioanalysis

Dried Blood Spot (DBS) sampling has gained significant traction as a valuable microsampling technique in quantitative bioanalysis. nih.gov This method involves spotting a small volume of capillary blood onto specialized filter paper, which is then dried and stored for analysis. nih.govcore.ac.uk The use of DBS offers numerous advantages, including minimal sample volume requirements, reduced invasiveness for the patient, and simplified sample transportation and storage, which does not typically require special conditions like refrigeration. nih.govnih.gov

For therapeutic drug monitoring (TDM) of antipsychotics, DBS is an attractive alternative to conventional venous blood draws. core.ac.uknih.gov In a typical DBS workflow for iloperidone quantification, Iloperidone-d3 (hydrochloride) would be used as the internal standard. A punch from the dried blood spot is taken, and the analytes are extracted from the paper using a suitable solvent mixture. The resulting extract is then analyzed, commonly by LC-MS/MS.

Validation of a DBS method is critical and must address specific parameters not encountered with traditional liquid matrices. bioanalysis-zone.comblt.be These include the effect of hematocrit on spot size and analyte concentration, homogeneity of the analyte across the spot, the volume of blood spotted, and the stability of the analyte on the paper under various storage conditions. nih.govblt.be Regulatory bodies emphasize that comprehensive validation is essential before DBS methods can be implemented in regulated studies. bioanalysis-zone.com

Rigorous Method Validation Parameters for Iloperidone-d3 (hydrochloride) as an Internal Standard

The use of a stable isotope-labeled internal standard, such as Iloperidone-d3 (hydrochloride), is paramount in developing robust and reliable bioanalytical methods. caymanchem.combertin-bioreagent.com Deuterated standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variability. nih.gov This leads to methods with superior linearity, precision, and accuracy. nih.gov

Analytical Sensitivity and Lower Limits of Quantification (LLOQ)

Analytical sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. unil.ch For the analysis of iloperidone in human plasma using a sensitive isotope dilution LC-MS/MS method with deuterated analogs as internal standards, a validated LLOQ of 0.01 ng/mL has been achieved. nih.gov This level of sensitivity is crucial for accurately characterizing the pharmacokinetics of the drug, especially at lower concentrations.

Linearity and Calibration Curve Range

A bioanalytical method must demonstrate linearity over a defined concentration range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. For a highly sensitive LC-MS/MS method for iloperidone utilizing Iloperidone-d3 as an IS, linearity was established over the concentration range of 0.01 ng/mL to 6 ng/mL in human plasma. nih.gov The correlation coefficient (r) for such curves is typically expected to be ≥0.99, indicating a strong linear relationship.

Precision and Accuracy Assessments (Intra-day and Inter-day)

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. These parameters are assessed within a single day (intra-day) and across multiple days (inter-day) using quality control (QC) samples at multiple concentration levels (low, medium, and high).

For a validated method determining iloperidone in human plasma with its deuterated analog as the internal standard, excellent precision and accuracy were demonstrated. nih.gov The precision, expressed as the coefficient of variation (%CV), was between 1.17% and 4.75%, while the accuracy ranged from 96.2% to 105%. nih.gov These values fall well within the accepted limits set by regulatory guidelines, confirming the method's reliability and reproducibility.

Table of Validation Parameters for an LC-MS/MS Method for Iloperidone Using a Deuterated Internal Standard

Validation ParameterFindingReference
Lower Limit of Quantification (LLOQ) 0.01 ng/mL nih.gov
Linearity Range 0.01 - 6 ng/mL nih.gov
Accuracy 96.2% - 105% nih.gov
Precision (%CV) 1.17% - 4.75% nih.gov
Extraction Recovery (SPE) >84% nih.gov

Stability Studies of Analyte in Matrix with Deuterated Standard

The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation, ensuring that the measured concentration accurately reflects the concentration in the sample at the time of collection. researchgate.net The use of a stable isotope-labeled internal standard, such as Iloperidone-d3, is fundamental to these stability assessments. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is expected to degrade or be lost during sample handling and storage in a proportional manner to the unlabeled iloperidone. mrctcenter.org This co-behavior allows for accurate quantification even if some degradation occurs.

In the development of bioanalytical methods for iloperidone, stability is evaluated under various conditions that mimic sample handling and storage scenarios. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability. Regulatory submissions for iloperidone have included comprehensive stability data for the analyte and its metabolites in plasma. tga.gov.au

A key study involving a sensitive and rapid isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of iloperidone and its major metabolites in human plasma provides insight into the practical application of Iloperidone-d3 in ensuring analytical accuracy, which is contingent on stability. researchgate.netnih.gov The method was validated by extracting the analytes and their deuterated analogs from 100-µL of human plasma using solid-phase extraction. smolecule.comnih.gov The consistent performance of the assay across quality control samples confirms the stability of iloperidone when analyzed with its deuterated internal standard. The accuracy and precision of the method were demonstrated to be within acceptable limits, as detailed in the table below.

Table 1: Accuracy and Precision Data from a Validated LC-MS/MS Method for Iloperidone Using a Deuterated Standard

Analyte Concentration Range Accuracy (%) Precision (%CV)
Iloperidone 0.01–6 ng/mL 96.2–105 1.17–4.75

Data sourced from a study by Parekh JM et al. nih.govsmolecule.com

The high accuracy and low variability (precision) reported in this validated method indirectly attest to the stability of iloperidone in the plasma matrix under the analytical conditions, as significant degradation would have compromised these results. researchgate.netnih.govsmolecule.com

Preclinical Pharmacokinetic and Metabolic Research Applications of Iloperidone D3 Hydrochloride

Pharmacokinetic Profiling in Animal Models Utilizing Deuterated Standards

Deuterated standards like Iloperidone-d3 are essential for the accurate determination of key pharmacokinetic (PK) parameters in animal models. These standards are added to plasma samples at a known concentration, and because they are nearly identical chemically and physically to the non-labeled analyte, they co-elute and experience similar ionization efficiency in mass spectrometry. This allows for highly reliable quantification, which forms the basis for calculating fundamental PK parameters.

Following oral administration in preclinical models, iloperidone (B1671726) is well absorbed, with peak plasma concentrations (Tmax) typically occurring within 2 to 4 hours. psychopharmacologyinstitute.comdrugbank.com The absolute bioavailability of the tablet formulation has been determined to be 96% relative to an oral solution. psychopharmacologyinstitute.comdrugbank.comnih.gov Studies in Wistar rats have been successfully conducted to characterize the drug's pharmacokinetic profile. bohrium.comnih.gov The precise measurement of plasma concentrations over time, which is necessary to determine the rate and extent of absorption, relies on validated bioanalytical methods. The use of a deuterated internal standard in LC-MS/MS methods is the gold standard for such quantifications, ensuring that data on absorption kinetics are accurate and reproducible. bohrium.com

The elimination half-life (t½) of a drug is a critical parameter that influences dosing frequency. Preclinical studies have established the elimination half-lives for iloperidone and its principal metabolites. psychopharmacologyinstitute.comdrugbank.com For instance, a study of a long-acting depot injection formulation in Wistar rats demonstrated a terminal half-life of 24 days and a mean residence time of 28.9 days. bibliotekanauki.pl Calculating these parameters requires accurate measurement of the drug's concentration decline in plasma over an extended period. The stability and reliability of the stable-isotope dilution method, using standards like Iloperidone-d3, are paramount for defining these elimination profiles with high confidence. nih.gov

The apparent volume of distribution (Vd) and clearance (CL) are fundamental parameters that describe how a drug distributes throughout the body and how efficiently it is removed. For iloperidone, the apparent volume of distribution is large, reported to be in the range of 1340 to 2800 L, indicating extensive tissue distribution. psychopharmacologyinstitute.comtexas.gov The apparent clearance ranges from 47 to 102 L/h. psychopharmacologyinstitute.comdrugbank.com In a preclinical study using a depot injection in rats, the apparent volume of distribution (Vz/F) and total apparent clearance (Cl/F) were also successfully calculated. bibliotekanauki.pl Both Vd and CL are derived from plasma concentration-time data, the accuracy of which is significantly enhanced by the use of deuterated internal standards during LC-MS/MS analysis.

ParameterValueSpecies/Model
Tmax (Peak Plasma Time) 2 - 4 hoursPreclinical Models
Apparent Volume of Distribution (Vd) 1340 - 2800 LGeneral Preclinical
Apparent Clearance (CL) 47 - 102 L/hGeneral Preclinical
Terminal Half-life (t½) 24 daysWistar Rats (Depot Injection)
Mean Residence Time (MRT) 28.9 daysWistar Rats (Depot Injection)

Elucidation of Iloperidone Metabolic Pathways Through Deuterated Tracer Studies

Stable isotope labeling is a powerful tool not only for quantification but also for elucidating metabolic pathways. While not used as tracers in the traditional sense of tracking radiolabeled compounds, deuterated standards are integral to methods that simultaneously measure the parent drug and its metabolites. nih.govresearchgate.net This allows researchers to monitor the formation of metabolites in relation to the parent compound's decline in various in vitro and in vivo systems, thereby clarifying metabolic routes.

MetaboliteFormation PathwayKey Characteristics
P88-8991 Carbonyl ReductionActive metabolite; receptor profile similar to iloperidone. nih.govnih.gov
P95-12113 CYP2D6-mediated hydroxylationDoes not readily cross the blood-brain barrier. researchgate.netnih.gov

In vitro studies using human liver microsomes and cDNA-expressed enzymes have been instrumental in identifying the specific cytochrome P450 (CYP) isozymes responsible for iloperidone's metabolism. nih.govmdpi.com These studies have shown that iloperidone is metabolized primarily through two pathways: hydroxylation mediated by CYP2D6 and, to a lesser extent, O-demethylation mediated by CYP3A4. texas.govmdpi.comgoogle.com CYP2D6 is responsible for converting iloperidone to an intermediate that is further metabolized to P95-12113. nih.gov The formation of P88-8991 occurs via carbonyl reduction, a process in which cytosolic enzymes are believed to play the primary role, although some CYP enzymes may also contribute. nih.gov Iloperidone has also been shown to be an inhibitor of CYP2D6 and CYP3A4 in vitro, suggesting it can inhibit its own metabolism. nih.gov The quantification of metabolite formation in such in vitro systems relies on highly sensitive and specific LC-MS/MS methods, where deuterated standards are used to ensure the data's integrity. nih.govmdpi.com

Investigations into Minor Metabolic Routes and Conjugation Pathways

In preclinical research, understanding the full metabolic profile of a drug is crucial for predicting its behavior in vivo, including potential drug-drug interactions and the formation of active or toxic metabolites. While the primary metabolic pathways of iloperidone are well-established, the use of isotopically labeled compounds like Iloperidone-d3 (hydrochloride) is instrumental in elucidating minor, less characterized metabolic routes and conjugation pathways.

Iloperidone is known to be extensively metabolized in the liver through three main pathways: carbonyl reduction to its active metabolite P88, hydroxylation via the cytochrome P450 enzyme CYP2D6 to form P95, and O-demethylation via CYP3A4. drugbank.comresearchgate.net Cytosolic enzymes, and to a lesser extent CYP1A2 and CYP2E1, may also contribute to the carbonyl reduction step. nih.gov These represent the major routes of biotransformation.

The application of Iloperidone-d3 (hydrochloride) in pharmacokinetic studies offers a sophisticated method to explore beyond these primary routes. By replacing hydrogen atoms with deuterium (B1214612) at specific positions in the molecule, researchers can induce a kinetic isotope effect. This effect can slow down the rate of metabolism at the deuterated site, particularly if the breaking of a carbon-hydrogen bond is the rate-limiting step of a major metabolic reaction. nih.gov This reduction in the velocity of a primary pathway can lead to a "metabolic switching" phenomenon, where a greater proportion of the drug is shunted towards alternative, minor pathways that might otherwise be difficult to detect and quantify.

The use of stable isotope-labeled compounds, such as Iloperidone-d3, in combination with advanced analytical techniques like mass spectrometry and NMR spectroscopy, allows for a more precise delineation of complex metabolic maps. nih.gov This approach is invaluable for:

Identifying Novel Metabolites: By slowing the formation of major metabolites, metabolites from minor pathways (e.g., further oxidation, aromatic hydroxylation at different sites) become more prominent and easier to isolate and identify.

Investigating Conjugation Pathways: Phase II metabolic pathways, such as glucuronidation, are common for drugs and their metabolites. wikipedia.org Glucuronidation involves the addition of a glucuronic acid moiety, which significantly increases the water solubility of a compound, facilitating its excretion. wikipedia.org While not described as a major pathway for the parent drug, iloperidone's primary metabolites, which possess hydroxyl groups, are potential substrates for UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov Using Iloperidone-d3 allows for clearer tracking of the metabolic fate of the parent compound and its primary metabolites, helping to determine if glucuronide conjugates are formed and to what extent.

In essence, Iloperidone-d3 (hydrochloride) serves as a critical research tool. While its primary application might be as an internal standard in bioanalytical assays for quantifying iloperidone, its utility in metabolic studies is significant. nih.gov It enables a deeper investigation into the subtleties of the drug's biotransformation, ensuring a more complete understanding of all potential metabolic routes, which is a key component of preclinical safety and pharmacokinetic assessment.

Pharmacodynamic Research Applications of Iloperidone Enabled by Methodologies Using Iloperidone D3

In Vitro Receptor Binding and Functional Assays for Iloperidone (B1671726)

In vitro assays are crucial for characterizing the pharmacological profile of a compound by directly measuring its binding affinity for specific molecular targets. Radioligand binding assays, using membranes from cells expressing cloned human receptors, have been extensively used to determine Iloperidone's affinity for a wide array of neurotransmitter receptors. These studies provide quantitative data, typically expressed as the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Iloperidone possesses a complex and distinct receptor binding profile, acting as an antagonist at multiple dopamine (B1211576), serotonin (B10506), and adrenergic receptors. drugbank.compsychopharmacologyinstitute.comnih.gov This profile is characterized by high-affinity binding to several key receptors implicated in the pathophysiology of psychosis, while showing lower affinity for others associated with certain side effects.

Iloperidone's interaction with dopamine receptors is a cornerstone of its proposed mechanism of action. psychopharmacologyinstitute.com It demonstrates high affinity for the D2 and D3 receptor subtypes, which are primary targets for antipsychotic agents. psychopharmacologyinstitute.comnih.govnih.gov Its affinity for the D4 receptor is moderate, while it binds with low affinity to the D1 and D5 subtypes. nih.govnih.gov Functional studies confirm that Iloperidone acts as an antagonist at both D2 and D3 receptors. psychopharmacologyinstitute.comnih.gov This potent antagonism at D2 and D3 receptors in the mesolimbic pathway is believed to contribute to its therapeutic effects. nih.gov

Table 1: Iloperidone Affinity (Ki) for Dopamine Receptor Subtypes

Receptor Subtype Ki (nM) Reference(s)
D1 216 psychopharmacologyinstitute.comnih.gov
D2 6.3 psychopharmacologyinstitute.comnih.gov
D3 7.1 psychopharmacologyinstitute.comnih.govdrugbank.com
D4 25 psychopharmacologyinstitute.comnih.govnih.gov

Table 2: Iloperidone Affinity (Ki) for Serotonin Receptor Subtypes

Receptor Subtype Ki (nM) Reference(s)
5-HT1A 168 psychopharmacologyinstitute.comnih.gov
5-HT1B 10-100 nih.gov
5-HT2A 5.6 psychopharmacologyinstitute.comnih.gov
5-HT2C 10-100 nih.gov
5-HT6 43 psychopharmacologyinstitute.comnih.gov

Iloperidone demonstrates a particularly high affinity for alpha-1 adrenergic receptors, with some studies reporting a Ki value as low as 0.36 nM. psychopharmacologyinstitute.comwikipedia.orgnih.gov This potent alpha-1 adrenergic antagonism is a significant feature of its pharmacological profile. drugbank.com The compound also binds with intermediate to high affinity to the alpha-2C adrenergic receptor subtype. nih.govnih.gov In contrast, its affinity for alpha-2A and alpha-2B adrenoceptors is lower. nih.gov Functional studies have confirmed Iloperidone's role as an antagonist at both alpha-1 and alpha-2C receptors. psychopharmacologyinstitute.comnih.gov

Table 3: Iloperidone Affinity (Ki) for Adrenergic Receptor Subtypes

Receptor Subtype Ki (nM) Reference(s)
alpha-1 0.36 - 36 psychopharmacologyinstitute.comnih.govnih.gov
alpha-2A >100 nih.gov
alpha-2B >100 nih.gov

Compared to its high affinity for several dopamine, serotonin, and adrenergic receptors, Iloperidone shows a low affinity for the histamine (B1213489) H1 receptor. psychopharmacologyinstitute.comnih.govnih.gov Reported Ki values are in the range of 437-473 nM. psychopharmacologyinstitute.comnih.gov This characteristic distinguishes it from some other antipsychotic agents that have potent H1 receptor blocking activity.

Table 4: Iloperidone Affinity (Ki) for Histamine H1 Receptor

Receptor Subtype Ki (nM) Reference(s)

Research findings consistently demonstrate that Iloperidone has no appreciable affinity for cholinergic muscarinic receptors (M1-M5). nih.govnih.gov The reported Ki value is greater than 1,000 nM, indicating a very weak interaction. psychopharmacologyinstitute.comnih.gov This lack of significant binding to muscarinic receptors suggests a low potential for centrally or peripherally mediated anticholinergic effects.

Table 5: Iloperidone Affinity (Ki) for Muscarinic Acetylcholine Receptors

Receptor Subtype Ki (nM) Reference(s)

Table of Mentioned Compounds

Compound Name
Iloperidone
Iloperidone-d3 (hydrochloride)
Dopamine
Serotonin (5-hydroxytryptamine, 5-HT)
Acetylcholine
Histamine
Haloperidol
Risperidone
Clozapine

Determination of Agonist, Partial Agonist, and Antagonist Activity in Recombinant Cell Lines

The mechanism of action for Iloperidone is believed to be mediated through its antagonist activity at a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. psychopharmacologyinstitute.comdrugbank.com In vitro studies using recombinant cell lines expressing specific human neurotransmitter receptors have been crucial in elucidating its binding profile and functional activity. These assays reveal that Iloperidone functions as an antagonist at dopamine D2 and D3, serotonin 5-HT1A, and norepinephrine (B1679862) α1/α2C receptors. psychopharmacologyinstitute.com

Radioligand binding assays have determined Iloperidone's affinity for a wide range of receptors. It demonstrates high affinity for serotonin 5-HT2A, dopamine D2, dopamine D3, and norepinephrine α1 receptors. psychopharmacologyinstitute.com Its affinity is moderate for dopamine D4, and serotonin 5-HT6 and 5-HT7 receptors, and low for serotonin 5-HT1A, dopamine D1, and histamine H1 receptors. psychopharmacologyinstitute.com Notably, Iloperidone shows no significant affinity for cholinergic muscarinic receptors. psychopharmacologyinstitute.com This specific receptor binding profile helps to explain its therapeutic effects and distinguishes it from other antipsychotic agents.

ReceptorKi (nM)Affinity Level
Norepinephrine α10.36High
Serotonin 5-HT2A5.6High
Dopamine D26.3High
Dopamine D37.1High
Serotonin 5-HT722Moderate
Dopamine D425Moderate
Serotonin 5-HT643Moderate
Serotonin 5-HT1A168Low
Dopamine D1216Low
Histamine H1437Low
Cholinergic Muscarinic>1000No Appreciable Affinity

Data sourced from Psychonaut. psychopharmacologyinstitute.com

In Vivo Neuropharmacological Studies in Animal Models

In vivo studies in various animal models are essential for characterizing the neuropharmacological effects of Iloperidone and predicting its clinical efficacy. These models allow for the investigation of the compound's impact on complex behaviors and neural circuits that are relevant to psychiatric disorders.

Assessment of Sensorimotor Gating Deficits (e.g., Prepulse Inhibition) in Rodent Models

Prepulse inhibition (PPI) is a neurological phenomenon where a weak prestimulus inhibits the startle reaction to a subsequent strong stimulus. It is an operational measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. wikipedia.orgnih.gov Animal models that induce PPI deficits are therefore valuable for screening potential antipsychotic drugs. meliordiscovery.com

Iloperidone has been evaluated in several pharmacological and developmental models of disrupted PPI in rats. nih.gov Research shows that Iloperidone effectively prevents sensorimotor gating deficits induced by various pharmacological agents. nih.gov This suggests that Iloperidone's antipsychotic effects are mediated, in part, through its antagonism of dopaminergic and noradrenergic receptors. nih.gov

PPI Deficit ModelInducing AgentEffect of Iloperidone Pretreatment
Dopamine Agonist ModelApomorphine (B128758)Prevented PPI deficits
NMDA Antagonist ModelPhencyclidine (PCP)Prevented PPI deficits
α1-Adrenoceptor Agonist ModelCirazolinePrevented PPI deficits
Developmental ModelIsolation-rearingDid not reverse PPI deficits

Data sourced from Elsevier. nih.gov

Behavioral Models Predictive of Antipsychotic Activity

A range of behavioral studies in animal models has been used to predict the potential clinical efficacy of Iloperidone. nih.gov These models are designed to assess behaviors that are analogous to the symptoms of psychosis or that are known to be modulated by effective antipsychotic drugs. scielo.br

Iloperidone has demonstrated a potent antipsychotic profile in several of these preclinical models. nih.gov For instance, it antagonizes climbing behavior induced by the dopamine agonist apomorphine in mice and prevents head twitches induced by serotonin in rats. nih.gov Furthermore, it has shown efficacy in more complex behavioral paradigms such as pole climb avoidance and continuous Sidman avoidance responding. nih.govnih.gov

Behavioral ModelSpeciesObserved Effect of Iloperidone
Apomorphine-induced climbingMouseAntagonized the behavior at low doses
5-HT-induced head twitchRatPrevented the behavior at low doses
Self-stimulation behaviorRatInhibited the behavior
Pole climb avoidanceRatInhibited the behavior
Continuous Sidman avoidanceMonkeyInhibited responding, with good duration of action

Data sourced from PubMed. nih.govnih.gov

Studies on Exploratory Behavior and Social Interaction in Animal Models

Animal models such as the elevated plus-maze (EPM) and social interaction tests are used to investigate potential anxiolytic and pro-social effects of compounds. nih.govmpg.denih.gov The EPM assesses anxiety-related behavior by measuring the animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. nih.gov

In the EPM assay, treatment with Iloperidone resulted in a significant increase in the time rodents spent in the open arms, which is indicative of anxiolytic-like properties. nih.gov In social interaction assays, Iloperidone increased the interaction score. nih.gov These findings suggest that Iloperidone may have favorable effects on anxiety and potentially on the negative symptoms of schizophrenia, such as social withdrawal. nih.govnih.gov

Ex Vivo Receptor Autoradiography Studies in Preclinical Brain Tissue

Ex vivo receptor autoradiography is a technique used to visualize and quantify the binding of a drug to its target receptors in the brain after systemic administration. nih.gov This method provides valuable information about a drug's regional brain distribution and receptor occupancy.

Studies using this technique have revealed Iloperidone's differential effects on serotonin and dopamine receptors in the rat brain. nih.gov Following intraperitoneal administration, Iloperidone produced a dose-dependent and potent inhibition of [3H]spiperone binding to 5-HT2 receptors in cortical and subcortical regions. nih.gov In contrast, its inhibition of [3H]spiperone binding to D2 receptors in the nucleus accumbens and striatum was significantly weaker. nih.gov For example, a 30-minute pretreatment with 2.5 mg/kg of Iloperidone inhibited 5-HT2 receptor binding by 42-62% while inhibiting D2 receptor binding by only 1-15%. nih.gov After chronic treatment, a significant decrease in the number of 5-HT2 receptors was observed in the frontal cortex, with no change in D2 receptor number or affinity in the nucleus accumbens and striatum. nih.gov These results highlight that potent 5-HT2 receptor antagonism is a key feature of Iloperidone's preclinical profile. nih.gov

Receptor TypeBrain Region% Inhibition of [3H]spiperone binding (2.5-20 mg/kg Iloperidone)
5-HT2Cortical and Subcortical42% to 94%
D2Nucleus Accumbens and Striatum1% to 15%

Data sourced from PubMed. nih.gov

Future Directions and Emerging Research Avenues for Iloperidone D3 Hydrochloride

Development of Novel Deuterated Analogs with Specific Research Utility

The deliberate synthesis of novel deuterated analogs of iloperidone (B1671726), beyond the commercially available d3 version, represents a significant future direction. The current Iloperidone-d3 features deuterium (B1214612) on the methoxy (B1213986) group. caymanchem.comnih.gov Future research could focus on site-specific deuteration at different positions on the iloperidone molecule.

The rationale for developing these new analogs is rooted in the "deuterium effect" or kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, primarily those mediated by cytochrome P450 (CYP) enzymes in the liver. google.com Iloperidone is extensively metabolized via pathways including CYP2D6 and CYP3A4. drugbank.comnumberanalytics.com

By creating analogs deuterated at specific metabolic hotspots, researchers could:

Enhance Pharmacokinetic Properties: While not for therapeutic use, creating analogs with altered pharmacokinetic profiles can be useful in preclinical research to study drug distribution and target engagement over different time courses. simsonpharma.com

Develop Advanced Research Probes: Novel analogs could be designed as more specialized probes for investigating receptor binding kinetics or transport mechanisms, where a stabilized molecule could provide advantages.

Research into deuterated analogs of other psychoactive compounds, such as psilocybin, is already underway to potentially create new therapeutic entities, highlighting a precedent for this avenue of investigation. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Applications

The presence of deuterium in Iloperidone-d3 provides distinct advantages in advanced analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). simsonpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the structure of iloperidone has been confirmed with techniques including 1H and 13C NMR, the use of deuterated analogs can further refine structural and conformational studies. europa.eu Deuterium has a different nuclear spin and resonance frequency from hydrogen (protons). In ¹H NMR, the replacement of a proton with deuterium results in the disappearance of a signal, which can be a powerful tool for signal assignment in complex spectra. Deuterium-only NMR can also be employed to study the specific labeled sites within the molecule. simsonpharma.com

Mass Spectrometry (MS): The primary application of Iloperidone-d3 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.net Its utility stems from the fact that it co-elutes with the non-deuterated (endogenous or administered) iloperidone but is distinguishable by its higher mass-to-charge (m/z) ratio. This allows for precise and accurate quantification, correcting for any sample loss during extraction and analysis. nih.gov

Future applications could involve more sophisticated MS-based techniques:

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation and dynamics. bioms.se While not a direct application of Iloperidone-d3 itself, the principles of deuterium labeling are central. In such experiments, a protein's exposure to a deuterated solvent leads to the exchange of backbone amide hydrogens with deuterium. The rate of exchange provides information about the protein's structure. This method could be used to study how iloperidone binding to its target receptors, such as dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A, induces conformational changes. drugbank.combioms.sepsychopharmacologyinstitute.com

TechniqueApplication for Iloperidone-d3Research Insight
LC-MS/MSInternal standard for quantification of iloperidone and its metabolites. nih.govresearchgate.netAccurate pharmacokinetic and metabolic profiling. simsonpharma.com
¹H NMRSignal assignment confirmation in complex spectra.Unambiguous structural verification.
HDX-MS (Principle)Studying conformational changes in target receptors (e.g., D2, 5-HT2A) upon iloperidone binding. bioms.seElucidation of the structural basis of drug-receptor interaction and mechanism of action.

Integration of Deuterated Tracers in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Stable isotope tracers, like deuterated compounds, are crucial tools in this field because they are non-radioactive and can be safely used to trace metabolic pathways in vivo. nih.govcloudfront.net The integration of data from genomics, proteomics, and metabolomics (multi-omics) provides a comprehensive view of a drug's effect. mdpi.com

Iloperidone-d3 can be used as a tracer to follow the fate of the drug through an entire organism. By administering Iloperidone-d3 and subsequently analyzing various tissues and fluids, researchers can:

Map Metabolic Fate: Trace the conversion of iloperidone into its major and minor metabolites in different organs and cellular compartments.

Investigate Drug-Metabolome Interactions: Determine how the presence of the drug and its metabolites perturbs the endogenous metabolic network. This can reveal off-target effects or uncover novel biochemical pathways influenced by the drug. news-medical.netmdpi.com

Link Genotype to Phenotype: In pharmacogenomic studies, Iloperidone-d3 can be used to precisely measure how genetic variations, for example in CYP enzymes, affect the drug's metabolism and clearance, linking an individual's genetic makeup to their specific metabolic phenotype. scirp.orgjournalijcar.org

This multi-omics approach, powered by deuterated tracers, moves beyond studying a single target to understanding the network-level impact of a drug, offering a more holistic view of its mechanism and effects. nih.gov

Application in Quantitative Proteomics and Metabolomics for Drug Mechanism Research

Quantitative Metabolomics: As established, the primary role of Iloperidone-d3 is as an internal standard for the accurate quantification of iloperidone and its metabolites (P88 and P95). nih.govresearchgate.net This is a cornerstone of quantitative metabolomics studies designed to understand drug action. By precisely measuring the concentrations of the drug and its metabolites over time and correlating them with clinical or physiological responses, researchers can build robust pharmacokinetic/pharmacodynamic (PK/PD) models. These models are essential for understanding the relationship between drug exposure and therapeutic effect, which is fundamental to elucidating its mechanism of action. globalresearchonline.net

Quantitative Proteomics: Quantitative proteomics involves the large-scale measurement of protein abundance in a biological sample. sigmaaldrich.com Stable isotope labeling is a key strategy in this field. While methods like SILAC often use ¹³C or ¹⁵N labeled amino acids, deuterium labeling also has applications. sigmaaldrich.com

Emerging research avenues for Iloperidone-d3 in this area include:

Drug Target Engagement Studies: Techniques like the Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) can be combined with quantitative mass spectrometry to identify which proteins in a cell directly bind to a drug. bioms.se While not a direct use of the deuterated compound as a label for proteins, precise quantification of the drug in these complex samples using Iloperidone-d3 as an internal standard is critical for accurate dose-response analysis.

Pathway Analysis: By treating cells or model organisms with iloperidone and using advanced quantitative proteomics, researchers can measure changes in the expression levels of thousands of proteins. This can reveal which signaling pathways are activated or inhibited by the drug, downstream of its initial receptor binding. For example, one could quantify changes in proteins involved in dopamine and serotonin signaling cascades to gain a deeper understanding of iloperidone's effects on these systems. drugbank.combioms.sesigmaaldrich.com

FieldApplication of Iloperidone-d3Research Goal
Quantitative MetabolomicsInternal standard for accurate measurement of iloperidone and its metabolites. nih.govresearchgate.netBuilding precise PK/PD models; understanding metabolic pathways. globalresearchonline.net
Quantitative ProteomicsUsed as an internal standard to ensure accurate drug concentration in target engagement studies (e.g., CETSA/TPP). bioms.seIdentifying direct protein targets and off-targets; measuring dose-dependent target engagement.
Systems Biology / Multi-OmicsStable isotope tracer to follow drug distribution and metabolic fate. nih.govMapping drug-induced perturbations across the metabolome and proteome for a holistic view of drug action. nih.gov

Q & A

Q. Experimental Design :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).
  • Controls : Include non-deuterated Iloperidone and reference antagonists (e.g., Haloperidol).
  • Data Analysis : Calculate Ki values via Cheng-Prusoff equation and compare ΔG binding energies using molecular docking simulations.
  • Statistical Rigor : Triplicate experiments with ANOVA to account for batch variability .

Advanced: How should researchers address contradictory data between in vitro metabolic stability and in vivo pharmacokinetic profiles of Iloperidone-d3?

Q. Methodology :

Cross-Validate Assays : Replicate in vitro results using human liver microsomes (HLM) and hepatocyte models under physiologically relevant O2 levels.

In Vivo Correlation : Conduct cassette dosing in rodents to compare metabolite formation rates.

Mechanistic Modeling : Apply PBPK models to reconcile discrepancies (e.g., transporter-mediated uptake in vivo) .

Deuterium Washout Studies : Track deuterium loss in metabolites via HRMS to identify labile positions .

Advanced: What strategies mitigate variability in long-term neurotoxicity studies of Iloperidone-d3?

Dose Regimen : Use staggered dosing (e.g., 0.1–10 mg/kg) in Sprague-Dawley rats over 6–12 months.

Biomarkers : Monitor plasma prolactin (D2 antagonism marker) and cortical EEG for seizure risk.

Histopathology : Apply stereological counting to quantify neuronal loss in striatal regions.

Control Groups : Include non-deuterated Iloperidone and vehicle cohorts to isolate deuterium-specific effects .

Advanced: How to investigate the deuterium isotope effect on Iloperidone-d3’s oxidative metabolism using computational and experimental approaches?

In Silico : Perform DFT calculations to compare activation energies of C-H vs. C-D bond cleavage in CYP3A4-mediated oxidation.

In Vitro : Use recombinant CYP isoforms to quantify kcat and Km differences.

Isotopologue Analysis : Track <sup>2</sup>H/<sup>1</sup>H ratios in hydroxylated metabolites via LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.